molecular formula C17H24N2O4 B7147334 N-(2-hydroxyphenyl)-1-(3-methoxy-2-methylpropanoyl)piperidine-4-carboxamide

N-(2-hydroxyphenyl)-1-(3-methoxy-2-methylpropanoyl)piperidine-4-carboxamide

Cat. No.: B7147334
M. Wt: 320.4 g/mol
InChI Key: XYVGBRDNDBXUSZ-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-1-(3-methoxy-2-methylpropanoyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a hydroxyphenyl group, and a methoxy-methylpropanoyl moiety.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-1-(3-methoxy-2-methylpropanoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-12(11-23-2)17(22)19-9-7-13(8-10-19)16(21)18-14-5-3-4-6-15(14)20/h3-6,12-13,20H,7-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVGBRDNDBXUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-1-(3-methoxy-2-methylpropanoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxy-Methylpropanoyl Moiety: This step involves the acylation of the piperidine ring with a methoxy-methylpropanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-1-(3-methoxy-2-methylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the methoxy-methylpropanoyl moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-hydroxyphenyl)-1-(3-methoxy-2-methylpropanoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-1-(3-methoxy-2-methylpropanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes and receptors, while the piperidine ring can modulate the compound’s overall activity. The methoxy-methylpropanoyl moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-1-(3-methoxy-2-methylpropanoyl)piperidine-4-carboxamide: shares similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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